1,1-diethyl (2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-diethyl (2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is an organic compound with a cyclopropane ring substituted with bromomethyl and diethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diethyl (2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors followed by bromination. One common method involves the reaction of diethyl cyclopropane-1,1-dicarboxylate with bromomethyl reagents under controlled conditions to introduce the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-diethyl (2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Cyclopropane Ring Opening: Under certain conditions, the cyclopropane ring can be opened to form linear or branched products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with various functional groups replacing the bromomethyl group.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
1,1-diethyl (2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-diethyl (2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or transesterification. The cyclopropane ring provides structural rigidity and can influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Diethyl cyclopropane-1,1-dicarboxylate: Lacks the bromomethyl group, making it less reactive in substitution reactions.
1,1-diethyl (2S)-2-(chloromethyl)cyclopropane-1,1-dicarboxylate: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity.
1,1-diethyl (2S)-2-(hydroxymethyl)cyclopropane-1,1-dicarboxylate: Contains a hydroxymethyl group, making it more reactive in oxidation and reduction reactions.
Uniqueness
1,1-diethyl (2S)-2-(bromomethyl)cyclopropane-1,1-dicarboxylate is unique due to the presence of the bromomethyl group, which enhances its reactivity in substitution reactions
Properties
CAS No. |
2751603-16-2 |
---|---|
Molecular Formula |
C10H15BrO4 |
Molecular Weight |
279.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.